4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
Description
4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a bromine atom at position 4, a (3,4-dichlorophenyl)methoxy group at position 5, and an ethyl group at position 2 of the pyridazinone ring. Its molecular formula is C₁₃H₁₀BrCl₂N₂O₂, with a molecular weight of 380.05 g/mol.
Properties
CAS No. |
88094-62-6 |
|---|---|
Molecular Formula |
C13H11BrCl2N2O2 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
4-bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-2-18-13(19)12(14)11(6-17-18)20-7-8-3-4-9(15)10(16)5-8/h3-6H,2,7H2,1H3 |
InChI Key |
FINOPGVJUJYYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC(=C(C=C2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the pyridazinone ring.
Etherification: Formation of the benzyl ether linkage by reacting the brominated pyridazinone with 3,4-dichlorobenzyl alcohol.
Alkylation: Introduction of the ethyl group to the pyridazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Scientific Research Applications of 4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one
This compound is a synthetic organic compound belonging to the pyridazinone class of chemicals. It is characterized by bromine, chlorine, and ethyl groups attached to a pyridazinone core. This compound has potential biological activities, particularly in antiviral and anti-inflammatory research.
This compound is of interest for its potential biological activities, particularly in antiviral and anti-inflammatory research.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar pyridazine derivatives against respiratory syncytial virus (RSV). Compounds with structural similarities to this compound demonstrated significant inhibition of RSV replication in vitro, suggesting it may possess similar antiviral properties and warranting further investigation into its efficacy against viral infections.
Anti-inflammatory Effects
Pyridazine derivatives have also been evaluated for their anti-inflammatory activities. In vitro assays have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Derivatives with structural modifications at the pyridazine core exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating promising anti-inflammatory potential.
Mechanism of Action
The mechanism of action of 4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 4-bromo-5-((3,4-dichlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyridazinones and pyrazolones, focusing on substituents, physicochemical properties, and biological activities.
Structural Analogues
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s ethyl and dichlorophenyl groups contribute to a higher LogP (~3.2 estimated) compared to the methoxy-containing analogue (LogP ~2.2) .
- Hydrogen Bonding: The (3,4-dichlorophenyl)methoxy group provides two hydrogen bond acceptors (oxygen and halogens), whereas the 4-methoxy analogue (CAS 1698-63-1) has fewer acceptors .
- Molecular Weight: The iodo-substituted analogue (CAS 122322-26-3) has a significantly higher molecular weight (552.99 vs. 380.05), which may limit bioavailability .
Biological Activity
4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 352.55 g/mol. The compound features a pyridazine ring substituted with a bromine atom and a methoxy group attached to a dichlorophenyl moiety.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar pyridazine derivatives against respiratory syncytial virus (RSV). For instance, compounds exhibiting structural similarities to this compound demonstrated significant inhibition of RSV replication in vitro. This indicates that the compound may possess similar antiviral properties, warranting further investigation into its efficacy against viral infections .
Anti-inflammatory Effects
Pyridazine derivatives have also been evaluated for their anti-inflammatory activities. In vitro assays have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, derivatives with structural modifications at the pyridazine core exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating promising anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of electron-withdrawing groups like bromine and chlorine significantly influences its interaction with biological targets. The methoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies and Research Findings
- Antiviral Studies : Research has demonstrated that compounds structurally related to pyridazines can inhibit viral replication effectively. The mechanism often involves interference with viral entry or replication processes.
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models indicated that certain pyridazine derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. The effective doses (ED50) were reported around 9.17 μM for indomethacin compared to lower values for some derivatives .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
